molecular formula C26H34O10 B1150809 Neocaesalpin O CAS No. 1053189-53-9

Neocaesalpin O

Cat. No. B1150809
CAS RN: 1053189-53-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related cassane-type diterpenoids like Neocaesalpin A, AA, and nominal Neocaesalpin K involves an intermolecular Diels-Alder reaction that rapidly assembles the target framework from commercial materials. A sequence of oxidations establishes the desired oxygenation pattern, with late-stage release of the butenolide through a novel mercury(II)-mediated furan oxidation (Papidocha, Bulthaupt, & Carreira, 2023).

Molecular Structure Analysis

Neocaesalpin O, along with other cassane-type diterpenes, was isolated from the seeds of Caesalpinia magnifoliolata. Its structure was elucidated using spectroscopic methods, including 1D and 2D-NMR, HR-EI-MS, and X-ray analysis, showing a distinct molecular framework that includes a butenolide moiety (Yin, Ma, & Hu, 2008).

Scientific Research Applications

  • Antineoplastic Activity : Neocaesalpin O, along with other cassane-type diterpenes, has been identified in various studies as having potential antineoplastic (anti-cancer) properties. A study found that compounds like Neocaesalpin O exhibited moderate cytotoxicity against various cancer cell lines, including Hela, HCT-8, HepG-2, MCF-7, and A549 cells. This suggests a potential application of Neocaesalpin O in cancer treatment (Ma et al., 2012).

  • Isolation and Structural Analysis : Neocaesalpin O was isolated from the seeds of Caesalpinia magnifoliolata, and its structure was determined through various spectroscopic methods. This research is crucial for understanding its chemical properties and potential applications in pharmacology (Yin, Ma, & Hu, 2008).

  • Mild Antiproliferative Activity : In another study, Neocaesalpin O showed mild antiproliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. This further underscores its potential utility in developing anti-cancer therapies (Ma et al., 2012).

Future Directions

The future directions for Neocaesalpin O could involve further exploration of its synthesis, structural analysis, and potential biological properties. The compound’s promising biological activity and structural complexity make it of interest to the synthetic community .

Mechanism of Action

Target of Action

Neocaesalpin O is a cassane-type diterpenoid . Cassane-type diterpenoids have been isolated from medicinal plants of the genus Caesalpinia, which comprises approximately 100 species and is commonly found in tropical and subtropical regions

Mode of Action

Cassane-type diterpenoids, to which neocaesalpin o belongs, are known for their biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects . These effects suggest that Neocaesalpin O may interact with a variety of cellular targets, leading to changes in cell function and physiology.

Biochemical Pathways

Given the broad range of biological activities associated with cassane-type diterpenoids , it is likely that Neocaesalpin O influences multiple biochemical pathways. These could potentially include pathways related to inflammation, immune response, cell proliferation, viral replication, microbial growth, and oxidative stress.

Result of Action

The broad range of biological activities associated with cassane-type diterpenoids suggests that Neocaesalpin O may have diverse effects at the molecular and cellular levels. These could potentially include modulation of inflammatory responses, inhibition of cell proliferation in tumors, disruption of viral replication, inhibition of microbial growth, and mitigation of oxidative stress.

properties

IUPAC Name

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLBSFHFNUCCKY-UXYMEOMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neocaesalpin O

Q & A

Q1: What is the structural characterization of Neocaesalpin O?

A: Neocaesalpin O is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.

Q2: Where was Neocaesalpin O first isolated, and have other sources been identified?

A: Neocaesalpin O was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].

Q3: Has any research explored the potential antiproliferative activity of Neocaesalpin O?

A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of Neocaesalpin O being tested in this context. Further research is needed to investigate its potential in this area.

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